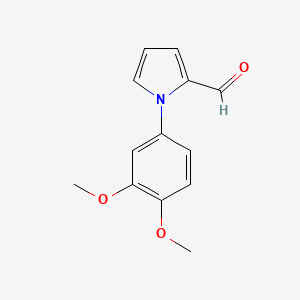

1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-derived aromatic aldehyde with a 3,4-dimethoxy-substituted phenyl group at the N1 position of the pyrrole ring. Its synthesis and applications are inferred from analogs with similar scaffolds, such as pyrazole-4-carbonitrile derivatives synthesized via green chemistry methods .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-12-6-5-10(8-13(12)17-2)14-7-3-4-11(14)9-15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVVAVDZWWLWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: 3,4-Dimethoxyphenylpyrrole-2-carboxylic acid.

Reduction: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde has been investigated as a lead compound in drug design due to its biological activity. Research indicates that it may exhibit:

- Anticancer Properties : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell growth. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

- Antibacterial Activity : Some pyrrole derivatives demonstrate potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds suggest strong antibacterial properties .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials like conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into polymer matrices enhances the electrical conductivity and light-emitting efficiency of OLEDs.

- Sensors : Its sensitivity to environmental changes allows for the development of chemical sensors that can detect specific analytes.

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | |

| Escherichia coli | 3.12 - 12.5 | ||

| Anticancer | Various Cancer Cell Lines | Varies |

Case Study 1: Anticancer Potential

In a study focusing on pyrrole-based compounds, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that modifications to the structure significantly influenced their potency against cancer cells, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of pyrrole derivatives against common bacterial strains. The study found that certain structural modifications enhanced the antibacterial activity, suggesting potential pathways for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The following table compares key structural analogs, focusing on substituent variations and their implications:

Key Observations:

- Electron-Donating vs.

- Bioactivity Potential: Compounds like pyrrolezanthine (with a 4-hydroxyphenylethyl group) exhibit antioxidant and antimicrobial properties, suggesting that the target compound’s methoxy groups could similarly influence biological activity .

- Commercial Viability : The 3,5-dichloro analog is widely available and well-documented in safety data sheets, whereas the target compound’s discontinued status may reflect challenges in synthesis or stability .

Biological Activity

1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, including drug development and organic synthesis.

- Molecular Formula : C₁₃H₁₃NO₃

- Molecular Weight : 231.247 g/mol

- CAS Number : 43053-78-7

This compound is characterized by a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity .

- Non-Covalent Interactions : The aromatic structure allows for π-π stacking and hydrogen bonding with biological molecules, influencing cellular processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrrole compounds have demonstrated potent activity against tumor cells by disrupting microtubule dynamics .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.6 |

| MCF-7 | 3.2 |

| HeLa | 4.8 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported efficacy against several bacterial strains and fungi, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Study on Anticancer Activity

A recent study focused on the synthesis of pyrrole derivatives, including this compound, evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that these compounds were effective at lower concentrations compared to standard chemotherapeutics .

Study on Anti-inflammatory Properties

Another investigation highlighted the compound's ability to modulate inflammatory pathways in macrophages. Treatment with the compound resulted in decreased expression of inducible nitric oxide synthase (iNOS) and reduced levels of TNF-α, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Methyl groups instead of methoxy groups | Anticancer, antimicrobial |

| 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | Carboxylic acid instead of aldehyde | Anticancer |

| 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-methanol | Alcohol group instead of aldehyde | Less reactive |

Q & A

Q. Q: What synthetic routes are most effective for preparing 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Palladium-catalyzed coupling : Aryl halides (e.g., 3,4-dimethoxyphenyl bromide) can react with pyrrole-2-carbaldehyde derivatives under Suzuki-Miyaura conditions. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄) and reaction time .

- Aldehyde functionalization : Direct formylation of 1-(3,4-dimethoxyphenyl)pyrrole using Vilsmeier-Haack conditions (POCl₃/DMF). Yields >85% are achievable with stoichiometric control of DMF and POCl₃ .

Q. Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Increases coupling efficiency |

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Temperature | 80–100°C | Balances reaction rate and decomposition |

| Reaction Time | 12–24 hours | Ensures complete conversion of aryl halides |

Advanced Structural Characterization

Q. Q: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

A: Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Multi-solvent NMR analysis : Compare H/C NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₃NO₃) to rule out impurities .

Reactivity and Functionalization

Q. Q: What strategies enable selective functionalization of the pyrrole ring without affecting the 3,4-dimethoxyphenyl group?

A:

- Electrophilic substitution : Use mild electrophiles (e.g., acetyl chloride) in the presence of Lewis acids (ZnCl₂) to target the pyrrole’s α-position .

- Protecting groups : Temporarily protect the aldehyde with ethylene glycol to prevent unwanted side reactions during functionalization .

- Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition of sensitive methoxy groups .

Biological Activity Profiling

Q. Q: How can researchers evaluate the antimicrobial potential of this compound in vitro?

A: Follow standardized protocols:

- Antibacterial assays : Use the broth microdilution method (CLSI M07-A9) to determine minimum inhibitory concentrations (MIC) against E. coli and S. aureus .

- Antifungal testing : Assess activity against C. albicans via agar diffusion, with fluconazole as a positive control .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Q. Sample Bioactivity Data

| Organism | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|

| E. coli (ATCC 25922) | 32 | 64 |

| C. albicans (ATCC 90028) | 64 | 128 |

Addressing Data Contradictions

Q. Q: How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

A: Contradictions may stem from polymorphic forms or hydration states. Systematic approaches include:

- X-ray crystallography : Determine crystal packing to identify polymorphs affecting solubility .

- Hansen solubility parameters : Calculate HSPs to predict solubility in untested solvents (e.g., logP = 1.2 suggests moderate lipophilicity) .

- Dynamic light scattering (DLS) : Measure particle size in suspension to assess aggregation tendencies .

Computational Applications

Q. Q: What computational tools are suitable for modeling the compound’s electronic properties and reaction pathways?

A:

- Molecular docking (AutoDock Vina) : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) .

- DFT calculations (Gaussian 16) : Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and simulate IR/NMR spectra .

- MD simulations (GROMACS) : Study solvation effects and stability in aqueous environments .

Analytical Challenges

Q. Q: What advanced techniques resolve ambiguities in quantifying trace impurities during HPLC analysis?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.